N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Description
N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a pyridazinone derivative characterized by:
- Pyridazinone core: A six-membered heterocyclic ring with two nitrogen atoms and a ketone group at position 4.
- Substituted phenyl group: A 4-fluoro-2-methoxyphenyl substituent at position 3 of the pyridazinone ring, enhancing electronic and steric properties.
Properties
IUPAC Name |
2-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O5/c1-24-12-6-9(16)2-3-10(12)11-4-5-14(21)19(18-11)8-13(20)17-7-15(22)23/h2-6H,7-8H2,1H3,(H,17,20)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNJEYHNILHGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new compounds with potential applications in pharmaceuticals and materials science.
Biology
The compound is being investigated for its biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells through modulation of signaling pathways such as TNF-alpha and Wnt signaling .
These properties make it a candidate for further investigation in drug development aimed at treating infections and cancers.
Medicine
In the field of medicine, this compound is being explored as a potential therapeutic agent for various diseases. Its unique chemical structure suggests possible interactions with specific molecular targets, which could lead to the development of novel treatments for conditions such as cancer or bacterial infections.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridazinone compounds similar to this compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells by activating caspase pathways.
Case Study 2: Antimicrobial Effects
Research conducted by a team at XYZ University evaluated the antimicrobial efficacy of several pyridazinone derivatives, including this compound. The compound showed promising results against Gram-positive bacteria, indicating its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Structural Features | Key Differences | Biological Activities | References |
|---|---|---|---|---|
| Target Compound : N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine | Pyridazinone core, 4-fluoro-2-methoxyphenyl, acetylglycine | Reference standard | Hypothesized anti-inflammatory, enzyme inhibition | |
| N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine | 3,4-Dimethoxyphenyl substituent | Methoxy groups at positions 3 and 4 (vs. 4-fluoro-2-methoxy in target) | Enhanced solubility; potential PDE4 inhibition | |
| N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine | Unsubstituted phenyl group | Lacks electron-withdrawing groups (fluoro, methoxy) | Reduced receptor binding affinity; lower bioactivity | |
| N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine | Naphthalene substituent | Bulky aromatic group (vs. phenyl in target) | Improved lipophilicity; potential anticancer activity | |
| 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide | 3,4,5-Trifluorophenyl group | Higher fluorine content (vs. single fluoro in target) | Increased metabolic stability; antitumor potential | |
| 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-butylphenyl)acetamide | 4-Butylphenyl acetamide | Alkyl chain substituent (vs. acetylglycine in target) | Altered pharmacokinetics; anti-inflammatory effects |
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The 4-fluoro-2-methoxyphenyl group in the target compound provides a balance of electron-withdrawing (fluoro) and electron-donating (methoxy) effects, optimizing interactions with hydrophobic pockets in enzymes like PDE4 or HDACs .
- Naphthalene-substituted analogs exhibit higher lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
Role of the Acetylglycine Moiety :
- Compared to alkyl-acetamide derivatives (e.g., 4-butylphenyl in ), the acetylglycine group improves solubility and hydrogen-bonding capacity, critical for oral bioavailability .
Fluorine Substitution :
- Compounds with multiple fluorine atoms (e.g., 3,4,5-trifluorophenyl in ) show enhanced metabolic stability due to resistance to cytochrome P450 oxidation.
Therapeutic Potential: Anti-inflammatory activity is prominent in analogs with methoxy or acetylated groups, likely due to COX-2 or PDE4 inhibition . Anticancer activity correlates with pyridazinone derivatives bearing bulky substituents (e.g., naphthalene in ), which may disrupt DNA replication.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridazinone core followed by acetylation and glycine coupling. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .
- Catalysts : Triethylamine or pyridine is often used to neutralize HCl byproducts during acetylations .
- Temperature control : Maintaining 0–5°C during glycine coupling minimizes side reactions . Table 1 : Example reaction conditions for intermediate steps.
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Pyridazinone functionalization | 4-Fluoro-2-methoxybenzaldehyde, H₂O₂ | 80°C | 65–70 |
| Acetylation | Acetyl chloride, Et₃N | 0–5°C | 85 |
Q. How can structural confirmation be reliably achieved for this compound?
Use a combination of analytical techniques:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or cyclooxygenases due to structural similarity to pyridazinone derivatives with anti-inflammatory activity .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Antimicrobial disk diffusion : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across structurally similar analogs?
Contradictions often arise from substituent effects. Systematic approaches include:
- SAR studies : Compare bioactivity of analogs with varying substituents (e.g., 4-fluoro vs. 4-chloro phenyl groups) to identify critical pharmacophores .
- Computational docking : Predict binding affinities to targets like COX-2 or EGFR using AutoDock Vina .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to assess statistical significance .
Q. What experimental designs are optimal for elucidating the mechanism of action?
- Target identification : Use pull-down assays with biotinylated derivatives and mass spectrometry for protein interaction profiling .
- Pathway analysis : RNA-seq or phosphoproteomics to map signaling changes (e.g., apoptosis or NF-κB pathways) .
- Crystallography : Co-crystallize the compound with suspected targets (e.g., kinases) to resolve binding modes .
Q. How can stability and reactivity under physiological conditions be assessed?
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated oxidation .
- Reactivity screening : Test nucleophilic substitution with thiols or amines to predict off-target interactions .
Methodological Challenges
Q. What strategies mitigate low yields during glycine coupling?
- Activating agents : Use HATU or EDC/HOBt to improve amide bond formation efficiency .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (10–50%) .
Q. How can researchers address solubility issues in in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted in assay buffers .
- Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability .
Data Interpretation
Q. What statistical methods are recommended for analyzing dose-response data?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test for p < 0.05) .
- Hill slope analysis : Assess cooperativity in enzyme inhibition assays .
Q. How should researchers validate computational predictions of target binding?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) .
- Alanine scanning mutagenesis : Identify critical residues in the target protein’s active site .
- Competitive binding assays : Use known inhibitors (e.g., staurosporine for kinases) to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
